![molecular formula C14H13N5O3 B2357032 ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1370592-91-8](/img/structure/B2357032.png)

ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

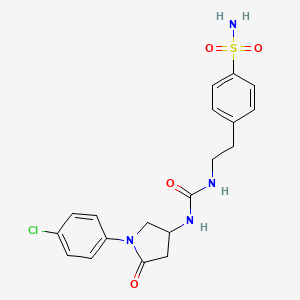

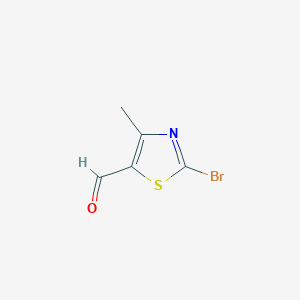

This compound is a derivative of 1,2,4-oxadiazole and 1,2,3-triazole, both of which are heterocyclic compounds containing nitrogen and oxygen atoms. These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . The specific structure of this compound would depend on the arrangement of its atoms and the bonds between them .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Both 1,2,4-oxadiazole and 1,2,3-triazole rings can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and can also be determined experimentally .Scientific Research Applications

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives, including our compound of interest, has been explored for their antimicrobial properties. Researchers have screened these compounds against various microorganisms, and some have demonstrated good or moderate activities against bacteria and fungi . These findings highlight their potential as antimicrobial agents.

Medicinal Chemistry

Azoles, including 1,2,4-triazoles, play a crucial role in medicinal chemistry. They are widely studied due to their safety profiles and high therapeutic indices. Conazoles, a major class of azole-based drugs, are used for treating fungal infections in both humans and crops. Their mechanism of action often involves targeting heme proteins, particularly cytochrome P-450-dependent 14α-demethylation of lanosterol .

Antioxidant Properties

Triazoles have been investigated for their antioxidant activity. These compounds may help protect cells from oxidative stress and prevent damage caused by free radicals. Ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate could contribute to antioxidant-based therapies .

Mechanism of Action

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes . More research is required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Similar compounds have shown potent antiviral and antimicrobial activities, suggesting that they may exert their effects by inhibiting the growth or replication of pathogens .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-[1-(4-methylphenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-3-21-14(20)13-15-12(17-22-13)11-8-19(18-16-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBAGZOZTVKRPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)

![7-[(2-Chlorophenyl)methyl]-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/structure/B2356957.png)

![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2356959.png)

![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)

![1,3-dimethyl-7-(3-methylbutyl)-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2356968.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)